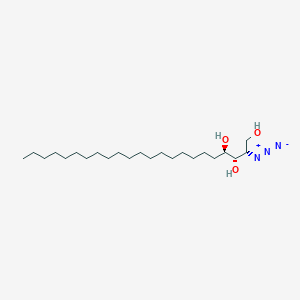
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is a complex organic compound characterized by its azido group and three hydroxyl groups attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the regioselective ring opening of chiral epoxides with azide anions, followed by subsequent functional group transformations to introduce the hydroxyl groups . The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like tetrabutylammonium fluoride (TBAF) to facilitate the ring-opening reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and catalysts like Pd/C. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2S,3S,4R)-2-Azidotricosane-1,3,4-triol exerts its effects involves the interaction of its functional groups with specific molecular targets. The azido group can undergo click chemistry reactions to form stable triazole linkages, which can be used to modify biomolecules or materials . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: This compound has a similar structure but with an amino group instead of an azido group.
Uniqueness
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is unique due to its combination of an azido group and three hydroxyl groups, which provide distinct reactivity and potential for diverse applications. The presence of the azido group allows for bioorthogonal chemistry, making it particularly valuable in biological and medicinal research .
Properties
CAS No. |
918866-99-6 |
|---|---|
Molecular Formula |
C23H47N3O3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(2S,3S,4R)-2-azidotricosane-1,3,4-triol |
InChI |
InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(28)23(29)21(20-27)25-26-24/h21-23,27-29H,2-20H2,1H3/t21-,22+,23-/m0/s1 |
InChI Key |
VTEPLZXCWFUNLV-ZRBLBEILSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


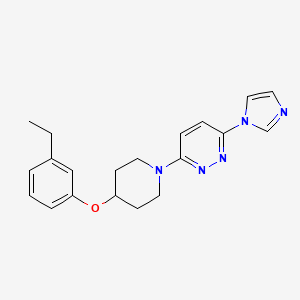


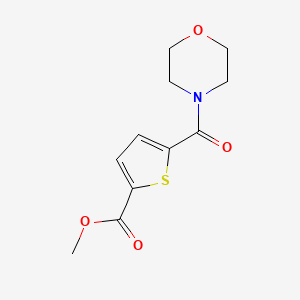
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
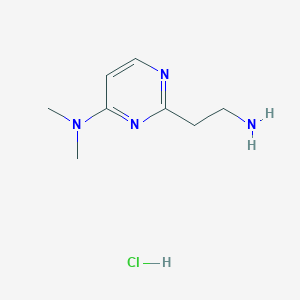
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)



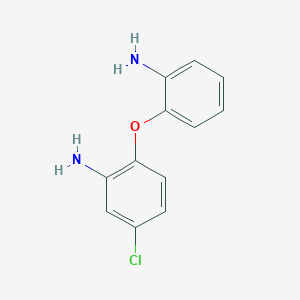
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
